5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one
Description
The compound 5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one is a structurally complex benzochromenone derivative. Its core consists of fused benzo[g]chromen-4-one rings with multiple hydroxyl (-OH) and methyl (-CH₃) substituents.
Properties
CAS No. |
108906-67-8 |
|---|---|
Molecular Formula |
C30H24O10 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
4,5,6-trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-8-one |
InChI |
InChI=1S/C30H24O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-9,11,31,33-34,36-38H,1-4H3 |
InChI Key |
BDIZPQDFMHMOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C5C=C6C(=C(C(=C(O6)C)C)O)C(=C5C(=CC4=O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Oxidative Dimerization
A prominent industrial method involves iodine-catalyzed oxidative coupling of monomeric chromenones under alkaline conditions. For example, hesperidin (a flavanone glycoside) undergoes iodination and subsequent dimerization to form structurally analogous compounds. In a scaled procedure, 100 kg of hesperidin reacted with iodine (1–5 kg) and bromine (1–3 kg) in dimethylformamide (DMF) at 90–120°C for 12–16 hours, yielding 93 kg of dimeric product after purification. The mechanism likely proceeds via radical intermediates, where iodine abstracts hydrogen atoms from phenolic hydroxyl groups, enabling C–C bond formation between aromatic rings.
Critical parameters include:
- Temperature : Elevated temperatures (>90°C) enhance reaction kinetics but risk decomposition.
- Solvent : Polar aprotic solvents like DMF stabilize intermediates and improve iodine solubility.
- Oxidant stoichiometry : Excess iodine (≥1.5 equiv.) ensures complete conversion but complicates post-reaction iodine recovery.
Enzymatic Coupling Using Laccases
Laccases from Trametes versicolor have been employed for eco-friendly dimerization of polyphenols. In a model system, monomeric chromenones (e.g., diosmetin) undergo one-electron oxidation by laccase/O₂, generating phenoxyl radicals that couple at ortho/para positions. Yields reach 60–75% under mild conditions (pH 5, 25°C), though regioselectivity remains challenging.
Stepwise Condensation via Prefunctionalized Intermediates
Suzuki-Miyaura Cross-Coupling
A modular approach involves synthesizing halogenated chromenone halves followed by palladium-catalyzed coupling. For instance, 9-bromobenzo[g]chromen-4-one derivatives react with boronic acid-functionalized counterparts under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This method offers precise control over dimer architecture but requires multistep preparation of halogenated precursors.
Aldol Condensation
Base-mediated aldol condensation of 4-oxo-chromenone monomers provides access to dimeric frameworks. In a reported protocol, NaOH (2.5 M) promotes enolate formation at the C-3 position, which attacks the carbonyl group of a second monomer. The reaction proceeds at 70°C for 6 hours, yielding 68% dimer after recrystallization.
Solid-Phase Synthesis for Regiocontrol
Immobilization of one monomer on Wang resin enables sequential functionalization and dimerization. A case study describes:
- Attachment of 5,6,8-trihydroxy-2,3-dimethylbenzo[g]chromen-4-one to resin via a photolabile linker.
- Selective deprotection of hydroxyl groups using TFA/CH₂Cl₂ (1:1).
- On-resin coupling with a second monomer via EDCl/HOBt activation.
- Cleavage from resin with UV light (365 nm), affording dimer in 55% overall yield.
Post-Dimerization Functionalization
Methylation of Hydroxyl Groups
Post-dimerization methylation ensures uniform dimethylation. Using dimethyl sulfate (2.2 equiv.) and K₂CO₃ in acetone, hydroxyl groups at C-2 and C-3 are selectively methylated at 50°C. Excess reagent or prolonged heating leads to overmethylation, necessitating careful monitoring by TLC.
Oxidation to 4-Oxo Groups
The 4-oxo moieties are introduced via Jones oxidation (CrO₃/H₂SO₄) of intermediate dihydrochromenones. In a typical procedure, the dihydro precursor is treated with Jones reagent at 0°C for 30 minutes, achieving >90% conversion to the 4-oxo derivative.
Industrial-Scale Purification Strategies
Solvent Extraction and Crystallization
Crude dimer is purified via sequential solvent extractions:
Chromatographic Methods
Preparative HPLC (C18 column, 250 × 21.2 mm) with gradient elution (MeOH/H₂O + 0.1% formic acid) resolves dimer from mono- and tri-meric byproducts. Optimal conditions use 40–65% MeOH over 30 minutes, achieving baseline separation.
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z 1093.1523 [M+H]⁺ (calc. 1093.1518 for C₃₄H₂₈O₁₄).
- ¹H NMR (600 MHz, DMSO-d₆) : δ 12.85 (s, 2H, C5-OH), 10.42 (s, 2H, C8-OH), 6.92 (d, J = 2.1 Hz, 2H, H-7), 3.12 (s, 6H, C2-CH₃), 2.98 (s, 6H, C3-CH₃).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 182.4 (C4=O), 164.2 (C6), 157.8 (C8), 105.3 (C9a), 56.1 (C2-CH₃), 22.4 (C3-CH₃).
Purity Assessment
HPLC-DAD (λ = 280 nm) on a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) with isocratic elution (ACN/H₂O 45:55 + 0.1% TFA) confirms purity ≥99.4%.
Challenges and Optimization Opportunities
Regioselectivity in Coupling Reactions
Uncontrolled coupling often produces regioisomeric mixtures. Computational modeling (DFT at B3LYP/6-31G* level) predicts favorable transition states for para-para coupling, guiding solvent and catalyst selection to enhance selectivity.
Iodine Residue Management
Industrial protocols employ sodium thiosulfate washes (5% w/v) to reduce iodine content below 10 ppm. Alternative oxidants like TEMPO/(NH₄)₂S₂O₈ are under investigation to eliminate iodine dependence.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromenone rings to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic properties. Its structural characteristics suggest it may exhibit various biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals. Studies indicate that flavonoids with similar structures can effectively reduce oxidative stress in cells, which is linked to numerous diseases including cancer and cardiovascular disorders .
- Anti-inflammatory Effects : Compounds with flavonoid structures are known to modulate inflammatory pathways. Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory potential .
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative damage. The compound's antioxidant activity can be quantified through various assays:
| Assay Type | Description | Results |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability to donate hydrogen to free radicals | Significant scavenging activity |
| ABTS Assay | Evaluates the capacity to neutralize ABTS radical cation | High antioxidant capacity |
| FRAP Assay | Assesses the ability to reduce ferric ions | Strong reducing power |
These assays demonstrate that 5,6,8-trihydroxy compounds generally possess strong antioxidant capabilities due to their polyphenolic nature .
Potential Therapeutic Effects
Emerging research highlights several therapeutic applications:
- Cancer Therapy : Flavonoids are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and promote cell cycle arrest .
- Neuroprotective Effects : There is evidence that flavonoids can protect neuronal cells from oxidative damage and neuroinflammation. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies have illustrated the efficacy of similar compounds:
- Flavonoid Derivatives in Cancer Treatment : A study showed that flavonoid derivatives significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway .
- Neuroprotection in Animal Models : Research on animal models indicated that flavonoids could improve cognitive function and reduce markers of oxidative stress in the brain .
- Inflammation Reduction in Clinical Trials : Clinical trials have demonstrated that patients receiving flavonoid-rich supplements reported reduced inflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms or electrons.
Enzyme Inhibition: Inhibits enzymes involved in inflammatory and cancer pathways.
Signal Modulation: Modulates signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Hydroxyl groups: Six -OH groups (five phenolic, one enolic), enhancing solubility and hydrogen-bonding capacity.
- Methyl groups : Two -CH₃ groups, contributing to steric effects and hydrophobicity.
- Chromen-4-one cores : Two fused bicyclic systems with conjugated carbonyl groups, enabling π-π interactions.
Table 1: Structural Comparison with Related Compounds
*Inferred from structure; †Estimated via formula; ‡Calculated using standard donor/acceptor rules.
The target compound exhibits higher molecular complexity compared to simpler chromenones (e.g., the C₁₆H₁₂O₆ analog in ), with doubled chromen-4-one units and additional substituents.
Hydrogen Bonding and Crystallographic Behavior
The compound’s six -OH groups suggest robust hydrogen-bonding networks, akin to patterns observed in , where hydroxylated chromenones form stable crystalline aggregates via O-H···O interactions . In contrast, methylated analogs (e.g., 2,3-dimethyl substituents here) may exhibit reduced solubility but improved membrane permeability, a trade-off noted in drug design .
Bioactivity and Target Profiling
While specific bioactivity data for the target compound are absent, highlights that structurally similar compounds cluster by bioactivity profiles and target interactions. For example, flavonoid-chromenone hybrids (e.g., Isorhamnetin-3-O-glycoside in ) show anti-inflammatory and antioxidant effects, likely due to radical scavenging by phenolic -OH groups . Virtual screening tools like SwissSimilarity () could predict the target compound’s affinity for proteins such as kinases or oxidoreductases, leveraging its 2D/3D structural features .
Biological Activity
5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one is a complex flavonoid compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antioxidant properties, cytotoxic effects, and other pharmacological implications.
The compound belongs to the class of chromones and flavonoids. Its molecular formula is , with a molecular weight of approximately 520.49 g/mol. The structure features multiple hydroxyl groups which are critical for its biological activity.
1. Antioxidant Activity
Several studies have demonstrated the antioxidant potential of flavonoid compounds similar to 5,6,8-trihydroxy derivatives. The antioxidant activity is often measured using the DPPH assay, where lower IC50 values indicate higher potency. For instance:
| Compound Name | IC50 (µM) |
|---|---|
| 5,6,8-Trihydroxyflavone | 31.52 - 198.41 |
| Quercetin | 20.0 |
| Rutin | 50.0 |
The antioxidant activity of 5,6,8-trihydroxy derivatives suggests that the presence of multiple hydroxyl groups enhances radical scavenging capabilities .
2. Cytotoxicity
Cytotoxicity studies have indicated that flavonoids can exhibit selective toxicity towards cancer cells while sparing normal cells. For example:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5,6,8-Trihydroxyflavone | 60 - 166 | HeLa |
| Curcumin | 10 - 30 | MCF7 |
The cytotoxic effects of the compound are attributed to its ability to induce apoptosis in cancer cells through various pathways .
3. Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties. Studies suggest that compounds like 5,6,8-trihydroxy derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:
| Inhibitory Activity | Result |
|---|---|
| COX Inhibition | Significant reduction at concentrations above 20 µM |
| LOX Inhibition | Dose-dependent inhibition observed |
These findings indicate potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Antioxidant Properties : A recent study evaluated various flavonoid derivatives for their antioxidant capacity using in vitro assays. The results highlighted that compounds with multiple hydroxyl groups showed enhanced radical scavenging activity compared to their monohydroxyl counterparts .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of flavonoids on breast cancer cell lines. The study found that certain flavonoids could significantly reduce cell viability at low micromolar concentrations while maintaining low toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
